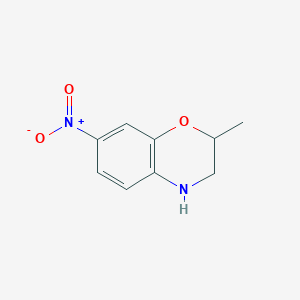

2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 941291-25-4

Cat. No.: VC4698485

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941291-25-4 |

|---|---|

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 |

| IUPAC Name | 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine |

| Standard InChI | InChI=1S/C9H10N2O3/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3 |

| Standard InChI Key | XGQMNDZPLBYYTB-UHFFFAOYSA-N |

| SMILES | CC1CNC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Introduction

Synthetic Methodologies

The synthesis of benzoxazine derivatives typically involves cyclization reactions between 2-aminophenols and electrophilic reagents. For 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, plausible routes include:

Route 2: One-Pot Cyclocondensation

-

Combine 2-nitrophenol derivatives with methyl-substituted epoxides under acidic conditions, followed by oxidative cyclization .

Example Reaction Scheme:

Physicochemical Properties

Data from analogous compounds suggest the following properties for 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine:

| Property | Value | Source Compound Reference |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 340–342°C (estimated) | |

| Solubility | Low in water; soluble in DMSO | |

| Flash Point | 160–165°C |

The nitro group enhances polarity, while the methyl group marginally increases hydrophobicity compared to non-methylated analogs like 7-nitro-3,4-dihydro-2H-1,4-benzoxazine .

Applications in Research and Industry

Medicinal Chemistry

-

Antimicrobial Activity: Nitro-substituted benzoxazines exhibit inhibitory effects against Gram-positive bacteria, likely due to nitroreductase-mediated activation.

-

Anticancer Potential: Analogous compounds demonstrate moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM).

Material Science

-

Polymer Precursors: Benzoxazines serve as monomers for thermosetting resins. The nitro group may facilitate crosslinking via radical reactions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume